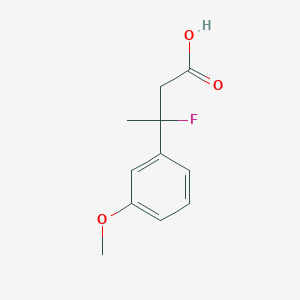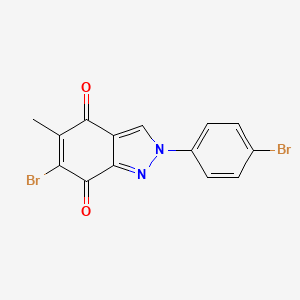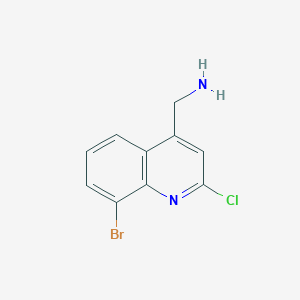
(8-Bromo-2-chloroquinolin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromo-2-chloroquinolin-4-yl)methanamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with bromine and chlorine atoms, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Bromo-2-chloroquinolin-4-yl)methanamine typically involves the halogenation of quinoline derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinoline ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Oxidized or reduced quinoline compounds with altered electronic properties .
Scientific Research Applications
(8-Bromo-2-chloroquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (8-Bromo-2-chloroquinolin-4-yl)methanamine involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA or proteins, disrupting their normal function.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of viral replication.
Comparison with Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the bromine substitution.
8-Bromoquinoline: Similar structure but without the chlorine atom.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness: (8-Bromo-2-chloroquinolin-4-yl)methanamine is unique due to its dual halogenation, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity .
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
(8-bromo-2-chloroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H8BrClN2/c11-8-3-1-2-7-6(5-13)4-9(12)14-10(7)8/h1-4H,5,13H2 |
InChI Key |
DNNHFNWAMUOMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)
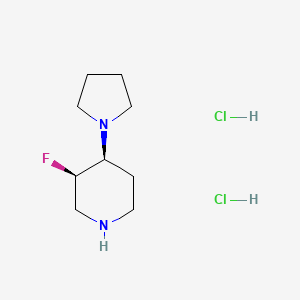

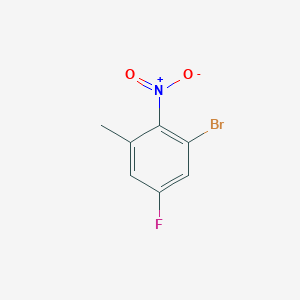
![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)
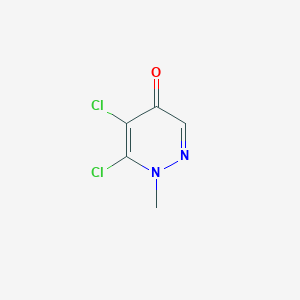
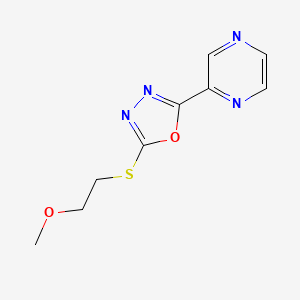
![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)
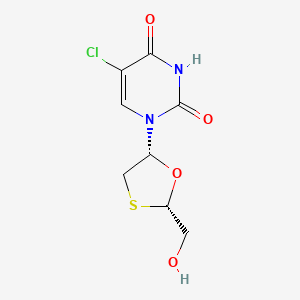
![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)

